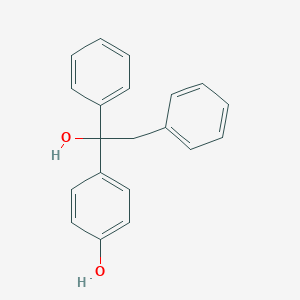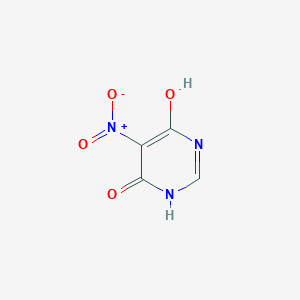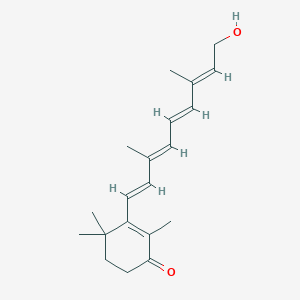
C14 ジヒドロセラミド
説明
C14 dihydroceramide is a synthetic dihydroceramide. Acylation of sphinganine with myristoyl (FA-CoA with C14 acyl chain) by dihydro ceramide synthase 1, yields C14-dihydroceramide.
Cer(D18:0/14:0), also known as C14DH cer or DHC-a 18:0/14:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/14:0) is considered to be a ceramide lipid molecule. Cer(D18:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/14:0) has been primarily detected in blood. Within the cell, cer(D18:0/14:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/14:0) can be converted into ins-1-p-cer(D18:0/14:0)(1-).
N-tetradecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as tetradecanoyl (myristoyl).
科学的研究の応用
癌研究における役割
ジヒドロセラミドは、セラミドが関与するプロセスとは異なるさまざまな生物学的プロセスにおいて重要な役割を果たすことがわかっています。 これらのプロセスには、細胞ストレス応答とオートファジー、細胞増殖、死滅または生存経路、低酸素症、および免疫応答が含まれます . したがって、糖尿病から癌に至るまでの病態において重要な役割を果たします .
代謝性疾患における影響
ジヒドロセラミドの血漿濃度は代謝性疾患と関連付けられており、2型糖尿病発症の長期的な予測因子として示されています . これは、それらをこれらの疾患における潜在的なバイオマーカーにします .
肥満研究における役割
ジヒドロセラミドは、代謝調節における役割から、肥満関連研究において注目されています .
オートファジー研究における使用
オートファジーは、細胞成分の分解とリサイクルに関与する細胞プロセスであり、ジヒドロセラミドに関連付けられています . これは、このプロセスを研究する際に役立ちます。
細胞ストレス応答における役割
ジヒドロセラミドは細胞ストレス応答に関与しています . これは、細胞がさまざまなストレス因子にどのように反応するかを研究する上で重要になります。
質量分析における標準としての使用
C14 ジヒドロセラミドは、四重極飛行時間型(Q-TOF)質量分析法によって脂肪組織中のスフィンゴ脂質代謝物の濃度を測定するための標準として使用されてきました .
作用機序
- Ceramides play essential roles in tissues, but DhCers are less prevalent. Despite this, they are now recognized as important players in various biological processes distinct from ceramides .
- Notably, inhibiting dihydroceramide desaturase (DES1) activity elevates DhCer levels, leading to cellular stress, autophagy, and early apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
C14 Dihydroceramide interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the endoplasmic reticulum (ER) through the acylation of sphinganine molecules by six isoforms of ceramide synthase . This process gives rise to dihydroceramide with varying acyl chain lengths .
Cellular Effects
C14 Dihydroceramide has been found to be involved in various cellular processes, including cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
C14 Dihydroceramide exerts its effects at the molecular level through various mechanisms. It is involved in the generation of more complex sphingolipids in the Golgi apparatus .
Metabolic Pathways
C14 Dihydroceramide is involved in the de novo sphingolipid biosynthesis pathway . It is a substrate for the generation of more complex sphingolipids in the Golgi apparatus .
Subcellular Localization
The subcellular localization of C14 Dihydroceramide is primarily in the endoplasmic reticulum (ER), where it is synthesized
特性
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSZXVRDXQARY-IOWSJCHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437370 | |
| Record name | C14 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61389-70-6 | |
| Record name | C14-Dihydroceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61389-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C14 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)


![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)
![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)







